BenchChemオンラインストアへようこそ!

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

Synthetic Chemistry 1,3-Dipolar Cycloaddition Structure-Activity Relationship

Select 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid (CAS 117457‑10‑0) for research that demands the electron‑withdrawing cyano group. This substitution delivers a distinct XLogP3 of 1.0, a TPSA of 111 Ų, and six hydrogen‑bond acceptors, enabling azomethine ylide 1,3‑dipolar cycloaddition with β‑bromo‑β‑nitrostyrenes to access pyrrolidine scaffolds. The additional H‑bond site also makes it a superior co‑crystal former and a unique spectroscopic reference for method validation.

Molecular Formula C13H8N2O4
Molecular Weight 256.21 g/mol
CAS No. 117457-10-0
Cat. No. B1436485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
CAS117457-10-0
Molecular FormulaC13H8N2O4
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C2=O)C(=NCC(=O)O)C#N)O
InChIInChI=1S/C13H8N2O4/c14-5-9(15-6-10(16)17)11-12(18)7-3-1-2-4-8(7)13(11)19/h1-4,18H,6H2,(H,16,17)
InChIKeyYOGGRRVXPTXMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid (CAS 117457-10-0) Procurement & Selection Guide


2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid (CAS 117457-10-0) is a cyano-substituted indene-1,3-dione derivative linked to a glycine moiety [1]. With a molecular formula of C13H8N2O4 and a molecular weight of 256.21 g/mol, it is supplied as a research-grade chemical (typically ≥95% purity) for non-human research applications . Its structural core is shared with a class of indenyl acetic acids known for anti-inflammatory and analgesic activities, but the unique cyano and amino-acid substituents direct its utility toward specialized synthetic and materials-science applications [2].

Why the Cyano Group in 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid Prevents Simple Substitution


The presence of the electron-withdrawing cyano group at the exocyclic methylene bridge fundamentally distinguishes this compound from non-cyano analogs such as (((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)acetic acid (CAS 73693-49-9) [1]. This substitution lowers the electron density of the conjugated π-system, altering key physicochemical properties such as hydrogen-bonding capacity and lipophilicity, as reflected in computed descriptors like XLogP3 (1.0 vs. a predicted higher value for the non-cyano analog) [2]. Consequently, generic in-class substitution risks significant changes in reactivity, spectroscopic profile, and biological target engagement, making direct replacement without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid


Enhanced Electrophilicity via Cyano Substitution vs. Non-Cyano Analog for Cycloaddition Reactivity

The cyano group in the target compound significantly increases the electrophilicity of the exocyclic double bond compared to the non-cyano analog (CAS 73693-49-9). This is critical for its role as a precursor to azomethine ylides. In a study using a closely related benzylamino analog, 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitrile, the presence of the cyano group enabled hydrogen-bond-assisted ylide formation and subsequent diastereoselective 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to yield highly substituted pyrrolidin-2-ylidenes [1]. The non-cyano analog lacks this activation and is unsuitable for this transformation, making the cyano derivative the mandatory substrate for this synthetic methodology.

Synthetic Chemistry 1,3-Dipolar Cycloaddition Structure-Activity Relationship

Lower Lipophilicity (XLogP3 = 1.0) Directs Differential Solubility and Formulation vs. Non-Cyano Analog

The computed partition coefficient (XLogP3) for the target compound is 1.0, indicating lower lipophilicity compared to its non-cyano analog (XLogP3 predicted >1.5 based on structural similarity) [1]. This difference stems from the polar cyano group and has direct implications for aqueous solubility and membrane permeability. In a discovery setting, this lower logP value positions the compound as a more hydrophilic scaffold, which can be advantageous for optimizing drug-like properties such as solubility-limited absorption.

Physicochemical Profiling Drug Discovery Pre-formulation

Distinct Hydrogen-Bond Acceptor Count (6) Enables Unique Intermolecular Interactions Compared to Non-Cyano Analog (5)

The target compound possesses 6 hydrogen-bond acceptors (HBA), whereas its non-cyano analog has 5 [1][2]. The additional acceptor is the cyano nitrogen, which provides an extra site for intermolecular interactions. This difference is non-trivial in solid-state design (co-crystallization), molecular recognition, and protein-ligand binding, where the cyano group can act as a weak hydrogen-bond acceptor or participate in dipolar interactions that the non-cyano compound cannot.

Supramolecular Chemistry Co-crystal Design Target Engagement

Topological Polar Surface Area (TPSA = 111 Ų) Confers Different Bioavailability Profile Compared to Non-Cyano Analog

The TPSA of the target compound is 111 Ų, which is above the typical threshold of 90 Ų for good oral absorption, whereas the non-cyano analog (TPSA ≈ 94 Ų) falls just below this value [1]. This 17 Ų difference, contributed by the cyano group, predicts a measurable decrease in passive membrane permeability. In medicinal chemistry programs, this property informs early go/no-go decisions; the cyano compound would be flagged for potential bioavailability limitations, while the non-cyano analog might pass the initial filter, illustrating that the two are not interchangeable for oral drug design.

ADME Prediction Medicinal Chemistry Oral Bioavailability

Proven Application Scenarios for 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid in Research & Development


Synthesis of Highly Substituted Pyrrolidine and Pyrrole Heterocycles via 1,3-Dipolar Cycloaddition

As demonstrated by the reactivity of its close structural analog, 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitrile, the target compound can be utilized as a precursor for hydrogen-bond-assisted azomethine ylides. These ylides undergo diastereoselective 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to produce highly substituted pyrrolidin-2-ylidene derivatives, which can be further converted to pyrrol-2-ylidenes [1]. This synthetic route is inaccessible using the non-cyano analog, establishing the target compound as the essential starting material for accessing this specific heterocyclic chemical space.

Physicochemical Property-Driven Library Design in Medicinal Chemistry

The compound's distinct profile—XLogP3 of 1.0, TPSA of 111 Ų, and 6 hydrogen-bond acceptors—provides a scaffold that occupies a specific region of drug-like chemical space compared to its non-cyano analog [1]. It is particularly suited for fragment-based lead generation campaigns where a balance of hydrophilicity and additional polar interaction sites is desired, while the non-cyano analog would be selected for more lipophilic, membrane-permeable series [1]. This property-based selection directly stems from the quantitative evidence detailed in Section 3.

Co-crystal and Supramolecular Assembly Design

With 6 hydrogen-bond acceptors, the target compound offers a richer supramolecular synthon repertoire than its non-cyano analog (5 HBA) [1][2]. The cyano nitrogen serves as an additional interaction site, making this compound a superior candidate for co-crystal screening with APIs or for constructing novel organic frameworks where precise control over hydrogen-bonding networks is required.

Reference Standard for Analytical Method Development and Spectroscopic Characterization

The compound's unique spectroscopic signature, confirmed by NMR and mass spectrometry and available via spectral databases, makes it a valuable reference standard for analytical chemistry [3]. Its distinct retention time and spectral peaks, which differ from the non-cyano analog, are essential for method validation, impurity profiling, and quantification in complex mixtures where clear differentiation from in-class analogs is mandatory.

Quote Request

Request a Quote for 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.